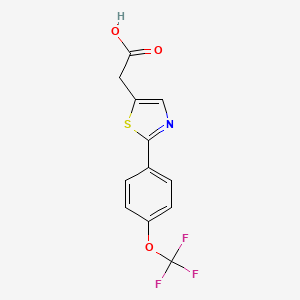
2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid” is a type of drug that can act like a peroxisome proliferator-activated receptor agonist . It can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring with a trifluoromethoxyphenyl group at the 2-position and an acetic acid group at the 5-position . The InChI code for this compound is1S/C12H9F3NO2S/c13-12(14,15)8-3-1-7(2-4-8)11-16-9(6-19-11)5-10(17)18/h1-4,6,19H,5H2,(H,17,18) . Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 288.27 . The compound is stored at a temperature between 28°C .Scientific Research Applications
- Thiazoles have been investigated for their antitumor and cytotoxic properties. For instance, a study synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and tested their cytotoxicity on human tumor cell lines . One compound demonstrated potent effects against prostate cancer cells.
- 2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxy}acetic acid acts as a peroxisome proliferator-activated receptor agonist. It plays a role in regulating central inflammation and brain inflammation processes .
- Thiazolylamine derivatives and thiazolylbenzamide ethers have shown antimicrobial activity. These compounds were synthesized and tested against various bacterial and fungal strains .
- Thiazoles are found in biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine , and Tiazofurin (an antineoplastic drug) .
- Additionally, Vitamin B1 (thiamine) contains a thiazole ring and plays a crucial role in energy release from carbohydrates and normal nervous system functioning .
Antitumor and Cytotoxic Activity
Peroxisome Proliferator-Activated Receptor Agonist
Antimicrobial Activity
Other Biological Activities
Mechanism of Action
Target of Action
The primary target of 2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid is the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .
Mode of Action
This compound acts as a PPAR agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the PPAR, activating it. This activation leads to the regulation of gene expression, which can result in various biological effects .
Biochemical Pathways
The activation of PPARs by this compound can influence several biochemical pathways. These pathways include those involved in central inflammation and brain inflammation processes . The exact downstream effects can vary depending on the specific type of PPAR that is activated and the tissues in which these receptors are expressed .
Result of Action
The activation of PPARs by this compound can lead to a reduction in inflammation. This is particularly relevant in the context of central and brain inflammation , where the compound can play a significant role . The exact molecular and cellular effects can vary depending on the specific biological context.
properties
IUPAC Name |
2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3S/c13-12(14,15)19-8-3-1-7(2-4-8)11-16-6-9(20-11)5-10(17)18/h1-4,6H,5H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIGNDLKHUZIEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(S2)CC(=O)O)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-2-nitrophenyl)urea](/img/structure/B2410682.png)
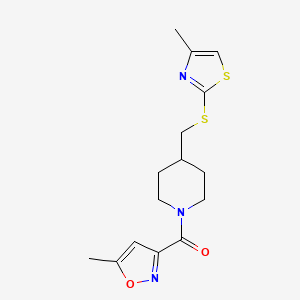
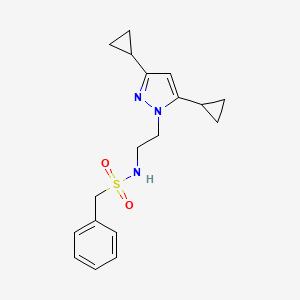
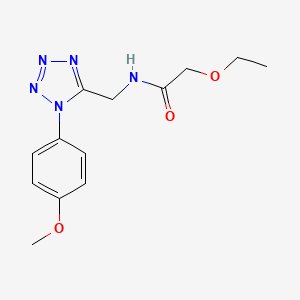

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2410688.png)
![[3-(Azetidin-3-yl)phenyl]methanol;hydrochloride](/img/structure/B2410689.png)
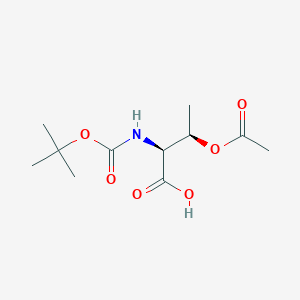
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2410695.png)
![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2410696.png)
![3,4,5,6-tetrachloro-N-[2-(methylcarbamoyl)phenyl]pyridine-2-carboxamide](/img/structure/B2410697.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2410698.png)

